molecular formula C11H24NO5P B14572123 Ethyl (dibutoxyphosphoryl)carbamate CAS No. 61670-38-0

Ethyl (dibutoxyphosphoryl)carbamate

Cat. No.: B14572123
CAS No.: 61670-38-0
M. Wt: 281.29 g/mol
InChI Key: CTELPPKXMXXSNP-UHFFFAOYSA-N
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Description

Ethyl carbamate (EC), also known as urethane (C₃H₇NO₂), is a naturally occurring compound formed during the fermentation and storage of alcoholic beverages and fermented foods. It arises from reactions between ethanol and carbamyl precursors such as urea, citrulline, and cyanide derivatives . EC is classified as a Group 2A carcinogen (probably carcinogenic to humans) by the International Agency for Research on Cancer (IARC) due to its association with tumors in animal models . Its presence in foods like Chinese baijiu, wine, and stone-fruit spirits has raised significant regulatory concerns, with concentrations often exceeding international limits (e.g., 150 μg/L in Canada) .

EC’s carcinogenicity is linked to metabolic activation by cytochrome P-450 enzymes, particularly CYP2E1, which generates reactive intermediates like vinyl carbamate epoxide. These metabolites form DNA adducts, initiating mutagenesis and carcinogenesis .

Properties

CAS No.

61670-38-0

Molecular Formula

C11H24NO5P

Molecular Weight

281.29 g/mol

IUPAC Name

ethyl N-dibutoxyphosphorylcarbamate

InChI

InChI=1S/C11H24NO5P/c1-4-7-9-16-18(14,17-10-8-5-2)12-11(13)15-6-3/h4-10H2,1-3H3,(H,12,13,14)

InChI Key

CTELPPKXMXXSNP-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(NC(=O)OCC)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (dibutoxyphosphoryl)carbamate typically involves the reaction of ethyl carbamate with dibutyl phosphorochloridate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to prevent the decomposition of reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise temperature control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (dibutoxyphosphoryl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphoric acid derivatives.

    Reduction: Reduction reactions can convert it into simpler carbamate derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the dibutoxyphosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products

The major products formed from these reactions include phosphoric acid derivatives, simpler carbamates, and substituted carbamates, depending on the reaction conditions and reagents used.

Scientific Research Applications

Ethyl (dibutoxyphosphoryl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of enzyme inhibition.

    Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.

Mechanism of Action

The mechanism of action of ethyl (dibutoxyphosphoryl)carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to prolonged nerve impulses. This mechanism is similar to that of other carbamate and organophosphorus compounds.

Comparison with Similar Compounds

Vinyl Carbamate

Structural Difference: Vinyl carbamate replaces EC’s ethyl group with a vinyl moiety (CH₂=CH–), enhancing its electrophilicity. Carcinogenic Potency:

  • Vinyl carbamate is 10–50× more potent than EC in inducing tumors (e.g., lung adenomas, liver carcinomas, and neurofibrosarcomas) in rodents .
  • In A/J mice, vinyl carbamate induced 20–30 lung adenomas per mouse at 5 mg/kg, whereas EC required 500 mg/kg for similar effects . Mutagenicity:
  • Vinyl carbamate is mutagenic in Salmonella typhimurium TA1535 and TA100 strains without requiring metabolic activation , unlike EC .
    Metabolism :
  • Unlike EC, vinyl carbamate is metabolized directly to its epoxide, a DNA-reactive species, bypassing the need for oxidative desaturation .

Table 1: Carcinogenic and Mutagenic Activity of Ethyl Carbamate vs. Vinyl Carbamate

Parameter Ethyl Carbamate Vinyl Carbamate
Carcinogenic Dose (ED₅₀) 500 mg/kg (mice) 5 mg/kg (mice)
Mutagenicity (TA100) Negative Positive
Metabolic Activation Required Not required

Ethyl N-Hydroxycarbamate

Structural Difference : Contains an N-hydroxylated carbamate group.
Activity :

  • Weak direct mutagenicity (2–3 revertants/μmol in Salmonella strains) but reduced activity in the presence of liver enzymes .
  • Induces lung adenomas in mice but is less potent than vinyl carbamate. Mixed-function oxidase inhibitors partially suppress its carcinogenicity .

tert-Butyl Carbamate

Structural Difference : Bulky tert-butyl group replaces EC’s ethyl chain.
Activity :

  • No significant carcinogenic activity in A/J mice, even at high doses .
  • Demonstrates how steric hindrance from alkyl groups reduces metabolic activation and DNA adduct formation.

Other Carbamates in Food Systems

  • Fenoxycarb (): A pesticide carbamate unrelated to EC in toxicity profile.
  • Alanycarb (): Insecticide with distinct mechanisms of action.

Table 2: Structural and Functional Comparison of Carbamate Derivatives

Compound Key Structural Feature Carcinogenicity Primary Use/Context
Ethyl carbamate Ethyl-O-CO-NH₂ High (2A) Food contaminant
Vinyl carbamate Vinyl-O-CO-NH₂ Extreme Research carcinogen
Ethyl N-hydroxycarbamate NH-OH substitution Moderate Metabolic intermediate
tert-Butyl carbamate Bulky tert-butyl None Chemical synthesis

Mechanistic Insights and Regulatory Implications

  • Metabolic Convergence : While EC and vinyl carbamate share metabolic pathways (e.g., CYP2E1 activation), EC’s lower potency stems from its reliance on oxidative metabolism to form reactive intermediates, whereas vinyl carbamate is inherently reactive .
  • Formation in Foods : EC’s prevalence in fermented beverages (e.g., 822 μg/L in Chinese baijiu) contrasts with vinyl carbamate’s absence in natural systems, highlighting exposure risks .
  • Mitigation Strategies: Secondary distillation (e.g., pot stilling) reduces EC by 81–93% in spirits, emphasizing technological solutions .

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